![molecular formula C30H42O5 B1631042 Coronalolide CAS No. 268214-51-3](/img/structure/B1631042.png)
Coronalolide
Overview
Description
Coronalolide is a naturally occurring compound that has been studied extensively for its potential therapeutic benefits. It is a small molecule with a molecular weight of 741.7 g/mol, and is composed of a single ring of six carbon atoms, three oxygen atoms, and one nitrogen atom. Coronalolide has a number of unique properties that make it attractive for use in laboratory experiments and medical treatments.
Scientific Research Applications
Cytotoxic Activity
Coronalolide has been found to exhibit broad cytotoxic activity when evaluated against a panel of human cancer cell lines . This suggests that it could potentially be used in the development of new anticancer drugs.
Anti-inflammatory Activity
A study on the methanolic extract of the leaves of the Vietnamese plant Gardenia philastrei led to the isolation of a new cycloartane coronalyl acetate, along with Coronalolide and other compounds . These compounds were tested for their anti-inflammatory activity, and six of them, including Coronalolide, were found to inhibit LPS-induced nitric oxide production in RAW264.7 macrophages . This indicates that Coronalolide could have potential applications in the treatment of inflammatory diseases.
Supramolecular Chemistry
Coronalolide has been used in the design and synthesis of a new water-soluble coronene bisimide derivative . This derivative self-assembled in an aqueous solution and formed supramolecular nanofibers through π–π stacking and hydrophobic interactions . This suggests potential applications of Coronalolide in the field of supramolecular chemistry and nanotechnology.
Natural Compounds Research
Coronalolide is a natural compound found in various plants, such as Gardenia coronaria . It is part of the Cycloartane Triterpenoids family . Research into these natural compounds can provide valuable insights into their properties and potential applications.
Mechanism of Action
Target of Action
Coronalolide is a type of cycloartane triterpenoid . More research is needed to identify the primary targets and their roles.
Mode of Action
It’s known that triterpenoids, the class of compounds to which coronalolide belongs, often interact with cellular receptors or enzymes, leading to various biological effects .
Biochemical Pathways
Triterpenoids, in general, can influence a variety of biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Result of Action
Coronalolide has been shown to exhibit broad cytotoxic activity when evaluated against a panel of human cancer cell lines . This suggests that Coronalolide may have potential as an anticancer agent.
properties
IUPAC Name |
3-[(1S,3R,4R,8R,10S,11S,14R,15R)-11,15-dimethyl-5-methylidene-14-[(E,2R)-6-methyl-7-oxohept-5-en-2-yl]-6-oxo-7-oxapentacyclo[8.7.0.01,3.04,8.011,15]heptadecan-3-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O5/c1-18(16-31)7-6-8-19(2)21-9-11-28(5)23-15-22-25(20(3)26(34)35-22)30(12-10-24(32)33)17-29(23,30)14-13-27(21,28)4/h7,16,19,21-23,25H,3,6,8-15,17H2,1-2,4-5H3,(H,32,33)/b18-7+/t19-,21-,22-,23+,25-,27-,28+,29+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQIANWVVVMWMO-VDPDGNGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C=O)C1CCC2(C1(CCC34C2CC5C(C3(C4)CCC(=O)O)C(=C)C(=O)O5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]5[C@H]([C@]3(C4)CCC(=O)O)C(=C)C(=O)O5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401098402 | |
Record name | (3R,3aR,5aS,6aR,6bR,9aR,10aS,10bS)-3-[(1R,4E)-1,5-Dimethyl-6-oxo-4-hexen-1-yl]tetradecahydro-3a,10b-dimethyl-7-methylene-8-oxo-6aH-cyclopenta[7,8]cyclopropa[4,4a]naphtho[2,3-b]furan-6a-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401098402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
268214-51-3 | |
Record name | (3R,3aR,5aS,6aR,6bR,9aR,10aS,10bS)-3-[(1R,4E)-1,5-Dimethyl-6-oxo-4-hexen-1-yl]tetradecahydro-3a,10b-dimethyl-7-methylene-8-oxo-6aH-cyclopenta[7,8]cyclopropa[4,4a]naphtho[2,3-b]furan-6a-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=268214-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R,3aR,5aS,6aR,6bR,9aR,10aS,10bS)-3-[(1R,4E)-1,5-Dimethyl-6-oxo-4-hexen-1-yl]tetradecahydro-3a,10b-dimethyl-7-methylene-8-oxo-6aH-cyclopenta[7,8]cyclopropa[4,4a]naphtho[2,3-b]furan-6a-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401098402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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